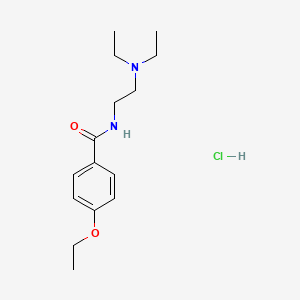
Thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride: is a heterocyclic organic compound featuring a five-membered ring with sulfur and nitrogen atoms at the first and third positions, respectively. This compound is part of the thiazolidine family, known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thiazolidine derivatives typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction can be performed under physiological conditions without the need for a catalyst, making it an efficient and biocompatible method . The reaction conditions can be optimized by adjusting the pH and temperature to improve yield and selectivity .
Industrial Production Methods: Industrial production of thiazolidine derivatives often employs green chemistry principles, such as using nano-catalysis and multicomponent reactions. These methods enhance the selectivity, purity, and yield of the product while minimizing environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: Thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Thiazolidine derivatives are used as intermediates in organic synthesis, facilitating the construction of complex molecules .
Biology: These compounds exhibit a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Medicine: Thiazolidine derivatives are explored as potential drug candidates due to their pharmacological properties. They are used in the design of multifunctional drugs targeting various biological pathways .
Industry: In the industrial sector, thiazolidine derivatives are employed in the synthesis of valuable organic compounds and as catalysts in various chemical reactions .
Wirkmechanismus
The mechanism of action of thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring can form covalent bonds with biological molecules, modulating their activity. This compound can inhibit enzymes, disrupt cellular processes, and induce apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Thiazole: A five-membered ring with sulfur and nitrogen atoms, known for its biological activities.
Oxazolidine: A sulfur analog of thiazolidine, featuring an oxygen atom instead of sulfur.
Uniqueness: Thiazolidine, 3-(3-(hexylthio)propyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hexylthio group enhances its lipophilicity and potential for membrane permeability .
Eigenschaften
CAS-Nummer |
41956-82-5 |
|---|---|
Molekularformel |
C12H26ClNS2 |
Molekulargewicht |
283.9 g/mol |
IUPAC-Name |
3-(3-hexylsulfanylpropyl)-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C12H25NS2.ClH/c1-2-3-4-5-9-14-10-6-7-13-8-11-15-12-13;/h2-12H2,1H3;1H |
InChI-Schlüssel |
ADUQCZNXZCXDGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCSCCCN1CCSC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chlorobenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B11997693.png)


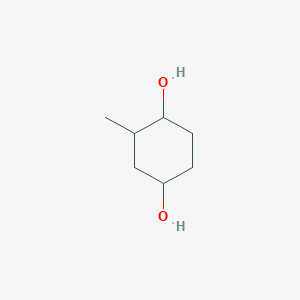
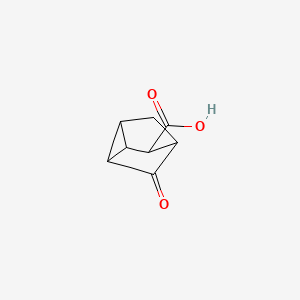

![1-[4-(4-Fluorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997722.png)
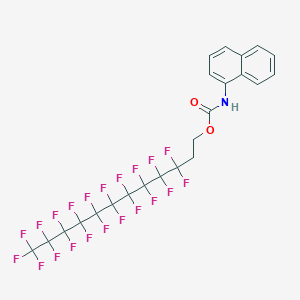
![2-Butyl-3-methyl-1-(phenylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11997758.png)
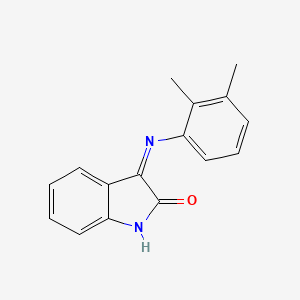
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-3-(4-ethoxyphenyl)-4-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11997771.png)
![4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11997777.png)
![N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11997780.png)
